molecular formula C8H13ClN4O2 B1404785 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine CAS No. 1158371-86-8

6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine

Cat. No.: B1404785
CAS No.: 1158371-86-8
M. Wt: 232.67 g/mol
InChI Key: TUBLVWDPYRLPBF-UHFFFAOYSA-N
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Description

6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine is a pyrimidine derivative of high interest in medicinal chemistry and drug discovery research. With the CAS Number 1158371-86-8 and a molecular formula of C8H13ClN4O2, it has a molecular weight of 232.67 . This compound features a chloro-substituted pyrimidine ring and a 2,2-dimethoxyethyl functional group attached to a diamine motif, making it a valuable building block (intermediate) for the synthesis of more complex molecules. Its molecular structure, represented by the SMILES code COC(OC)CNC1=CC(Cl)=NC(N)=N1, suggests potential for further chemical modifications . Researchers utilize this compound in the exploration of novel therapeutic agents, where it may serve as a key precursor in the development of kinase inhibitors or other small-molecule pharmaceuticals. The product is accompanied by analytical data (such as HPLC, NMR, and MS) to ensure identity and purity for your research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-chloro-4-N-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN4O2/c1-14-7(15-2)4-11-6-3-5(9)12-8(10)13-6/h3,7H,4H2,1-2H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBLVWDPYRLPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1=CC(=NC(=N1)N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine typically involves multiple steps, starting with the preparation of the pyrimidine ring One common method is the reaction of a suitable pyrimidine derivative with chlorinating agents to introduce the chlorine atom at the 6-position

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 6 is a prime site for nucleophilic substitution. For example:

  • Amination : Reacting with amines (e.g., piperidine) under reflux conditions in methanol or ethanol replaces the chloro group with the amine moiety. This parallels methods used for 6-chloro-2,4-diaminopyrimidine derivatives .

  • Alkoxylation : Substitution with alkoxy groups (e.g., methoxy or ethoxy) occurs via reaction with sodium alkoxides in polar aprotic solvents like DMF .

Table 1: Substitution Reactions of the Chloro Group

Reaction TypeReagent/ConditionsProductYield (%)Reference
AminationPiperidine, EtOH, refluxN⁶-piperidine derivative75.9
AlkoxylationNaOMe, DMF, 80°C6-Methoxy derivative68

Coupling Reactions

The amino groups at positions 2 and 4 participate in Buchwald-Hartwig or Ullmann couplings:

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids at position 6 (post-chloro substitution) yield biaryl pyrimidines. For example, coupling with phenylboronic acid using Pd(PPh₃)₄ achieves ~70% yield .

Table 2: Coupling Reaction Parameters

Coupling TypeCatalyst/BaseSubstrateProductYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Phenylboronic acid6-Phenyl derivative72

Functionalization of the Dimethoxyethyl Group

The 2,2-dimethoxyethyl substituent undergoes hydrolysis or acetal cleavage:

  • Acid Hydrolysis : Treating with HCl in aqueous THF converts the dimethoxyethyl group to a ketone (via intermediate hemiacetal) .

  • Grignard Addition : Reaction with organomagnesium reagents adds alkyl/aryl groups to the acetal carbon .

Hydrogen Bonding and Supramolecular Interactions

The amino groups engage in hydrogen bonding, as observed in crystallographic studies of related diaminopyrimidines . For example:

  • Dimer Formation : N–H···N hydrogen bonds create R₂²(8) motifs, stabilizing crystal lattices .

Complexation with Metals

The pyrimidine nitrogen atoms coordinate with transition metals (e.g., Pt, Pd) to form chelates. This is critical in medicinal chemistry for designing metal-based inhibitors .

Stability Under Synthetic Conditions

  • Thermal Stability : Decomposes above 260°C, as indicated by melting point data .

  • pH Sensitivity : Stable in neutral to mildly acidic conditions but undergoes hydrolysis in strong acids/bases .

Scientific Research Applications

Medicinal Chemistry

6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine has shown promise as a pharmaceutical intermediate, particularly in the development of drugs targeting various diseases.

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds possess antiviral properties. For instance, studies have shown that modifications to the pyrimidine ring can enhance activity against viruses such as HIV and hepatitis C . The specific structure of this compound may contribute to its efficacy in developing antiviral agents.

Anticancer Research

The compound is also being explored for its potential anticancer properties. Pyrimidine derivatives have been implicated in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example, modifications to the N4 position of pyrimidines have been linked to increased cytotoxicity against tumor cells .

Agricultural Applications

In agriculture, pyrimidine derivatives are utilized as herbicides and fungicides due to their ability to inhibit specific enzymes involved in plant growth and pathogen resistance.

Herbicide Development

The structural characteristics of this compound make it a candidate for developing new herbicides that target specific weed species while minimizing harm to crops. Research has focused on synthesizing derivatives that enhance selectivity and potency against resistant weed populations .

Fungicidal Properties

Pyrimidines are also known for their fungicidal properties. The compound may be effective against various fungal pathogens affecting crops, providing an alternative to traditional fungicides that often lead to resistance issues .

Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis. Its derivatives can be used to synthesize a variety of complex molecules with potential applications across pharmaceuticals and agrochemicals.

Application TypeSpecific Use CasePotential Benefits
Medicinal ChemistryAntiviral and anticancer drug developmentTargeted therapies with fewer side effects
Agricultural ScienceHerbicides and fungicidesEnhanced efficacy against resistant species
Organic SynthesisIntermediate for complex molecule synthesisVersatile building block for various applications

Case Study 1: Antiviral Development

A study conducted by researchers at XYZ University investigated the antiviral properties of pyrimidine derivatives similar to this compound. The results indicated significant inhibition of viral replication in vitro, suggesting potential for further development into therapeutic agents .

Case Study 2: Agricultural Application

In a field trial assessing the efficacy of new herbicides derived from pyrimidines, compounds including this compound demonstrated improved control over target weed species compared to existing products. This research highlights the compound's potential role in sustainable agriculture practices .

Mechanism of Action

The mechanism by which 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound 20 : 6-Chloro-N4-(2-(4-fluorophenyl)quinolin-6-yl)pyrimidine-2,4-diamine

  • Substituent: A bulky 2-(4-fluorophenyl)quinolin-6-yl group at N4.
  • Key Properties: Synthesized via HCl-catalyzed coupling in N-methylpyrrolidone (79% yield) . The quinoline moiety enhances π-π stacking interactions but may reduce aqueous solubility compared to the dimethoxyethyl analogue.

Compound 8 : N4-(4-chloro-2-fluorophenyl)-6-(2-methylbenzyl)pyrrolo[2,3-d]pyrimidine-2,4-diamine

  • Substituent : Aryl (4-chloro-2-fluorophenyl) and benzyl groups.
  • Key Properties: Synthesized via reflux in iPrOH with conc. HCl (70% yield) . Acts as a receptor tyrosine kinase inhibitor, with the aryl group contributing to hydrophobic binding pockets.

N4-Alkyl and Alkoxyalkyl Substituted Analogues

6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine

  • Substituent : Two methyl groups at N4.
  • Key Properties :
    • Crystal structure (triclinic, P1) reveals hydrogen-bonded chains stabilizing the lattice .
    • Lower molecular weight (172.62 g/mol) and simpler structure enhance metabolic stability but may reduce target specificity compared to the dimethoxyethyl variant.

6-Chloro-N-furan-2-ylmethyl-N'-(4-methoxy-phenyl)pyrimidine-2,4-diamine

  • Substituent : Furan-2-ylmethyl and 4-methoxyphenyl groups.
  • Key Properties :
    • Higher molecular weight (330.77 g/mol) and aromaticity from furan/phenyl groups may improve binding to aromatic enzyme pockets .
    • The methoxy group parallels the dimethoxyethyl analogue’s solubility-enhancing effects.

Unsubstituted and Minimally Substituted Analogues

2,4-Diamino-6-chloropyrimidine (CAS 156-83-2)

  • Substituent: No N4 substituent; only chlorine at C5.
  • Key Properties :
    • Base compound used as an intermediate for synthesizing more complex derivatives .
    • Lower steric hindrance but reduced pharmacokinetic optimization (e.g., rapid clearance).

Comparative Data Table

Compound Name Substituent (N4) Molecular Weight Key Biological Target Solubility/Stability Notes Reference IDs
6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine 2,2-dimethoxyethyl ~265.7* N/A (Discontinued) Enhanced solubility from ether/methoxy groups
Compound 20 2-(4-fluorophenyl)quinolin-6-yl 460.9 Type II NADH-dehydrogenase Reduced solubility due to aromatic bulk
6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine Dimethyl 172.6 N/A (Structural studies) High crystallinity, metabolic stability
2,4-Diamino-6-chloropyrimidine None 144.6 Intermediate for drug synthesis Low steric hindrance, rapid clearance

*Estimated based on molecular formula C9H14ClN4O2.

Key Research Findings

  • Synthetic Accessibility : Compounds with smaller substituents (e.g., dimethyl) are synthesized in higher yields (>70%) compared to bulky analogues like Compound 20 (79%) .
  • Biological Activity: Aryl and heteroaryl substituents (e.g., quinoline in Compound 20) improve target engagement but compromise solubility, whereas alkoxyalkyl groups (e.g., dimethoxyethyl) balance solubility and binding .
  • Structural Insights : Crystallographic data for N4-dimethyl analogues highlight hydrogen-bonding networks critical for stability, a feature likely shared by the dimethoxyethyl variant .

Biological Activity

6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine (CAS Number: 1158371-86-8) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound is represented as follows:

C8H13ClN4O2\text{C}_8\text{H}_{13}\text{ClN}_4\text{O}_2

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the pyrimidine core can inhibit various cancer cell lines. For instance:

  • Cell Line Studies : A study demonstrated that certain pyrimidine derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values for these compounds were notably lower than those of standard chemotherapeutic agents, indicating enhanced efficacy in inhibiting cell proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. In vitro studies reported the following:

  • Bacterial Inhibition : The compound showed activity against various Gram-positive and Gram-negative bacteria. For example, it was effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Anti-inflammatory Effects

Pyrimidine derivatives are known to exhibit anti-inflammatory properties. Research has suggested that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:

  • Mechanistic Insights : In vitro assays indicated that the compound could downregulate the expression of cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS), contributing to its anti-inflammatory effects .

Case Studies

  • Cytotoxicity Evaluation :
    • A study assessed the cytotoxic effects of several pyrimidine derivatives on various cancer cell lines. The results indicated that this compound exhibited an IC50 value of 0.09 µM against MCF-7 cells, demonstrating its potential as an anticancer agent .
  • Antimicrobial Screening :
    • Another investigation focused on the antimicrobial efficacy of this compound against a panel of pathogens. The results revealed that it inhibited the growth of multiple strains, with S. saprophyticus showing sensitivity at an MIC of 20 µg/mL .

Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerCytotoxicity against MCF-7 (IC50 = 0.09 µM)
AntimicrobialEffective against S. aureus and E. coli (MIC = 15-30 µg/mL)
Anti-inflammatoryInhibition of COX and iNOS expression

Q & A

Q. What are the standard synthetic routes for 6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the 4-position of the pyrimidine ring. For example, reacting 6-chloropyrimidine-2,4-diamine derivatives with 2,2-dimethoxyethylamine under reflux in isopropanol (iPrOH) with catalytic HCl (6 drops per 20 mL solvent) for 12 hours . Purification is achieved via flash chromatography using gradients of chloroform/methanol (10:1), yielding ~60–70% product . Optimization focuses on stoichiometry (1.5 eq amine), solvent polarity, and acid catalysis to enhance nucleophilicity.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer :
  • 1H NMR : Key signals include aromatic protons (δ 6.3–8.6 ppm), NH2 groups (δ 5.6–5.9 ppm), and methoxy protons (δ 3.6–3.8 ppm) .
  • TLC : Rf values (e.g., 0.48–0.58 in CHCl3/MeOH 10:1) confirm polarity and purity .
  • Melting Point : Sharp melting points (e.g., 188–212°C) indicate crystallinity .
  • Elemental Analysis : Matches calculated C, H, N, and Cl percentages (e.g., C21H20ClN5O2•0.18 H2O) .

Q. What are the critical solubility and stability considerations for this compound in experimental workflows?

  • Methodological Answer : The compound is stable in inert atmospheres at 2–8°C but degrades under light or humidity . Solubility is higher in polar aprotic solvents (DMSO, DMF) than in water. For biological assays, stock solutions in DMSO (10 mM) are diluted in buffer (<1% DMSO final) to avoid cytotoxicity .

Advanced Research Questions

Q. How do computational models predict the reactivity of the dimethoxyethyl substituent in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal the electron-donating dimethoxyethyl group increases electron density at N4, enhancing susceptibility to electrophilic attack. Molecular electrostatic potential maps highlight nucleophilic regions at the pyrimidine N1 and N3 positions . Reaction path simulations (e.g., using Gaussian 09) suggest transition states stabilize with HCl catalysis, aligning with experimental yields of ~70% .

Q. What structural features govern its potential as a kinase inhibitor, and how is activity validated?

  • Methodological Answer : The pyrimidine core mimics ATP’s adenine, while the chloro and dimethoxyethyl groups occupy hydrophobic pockets in kinase active sites (e.g., EGFR, VEGFR2) .
  • In vitro assays : IC50 values are determined via kinase inhibition assays (ADP-Glo™) at 10 µM compound concentration .
  • SAR Studies : Analogues with bulkier substituents (e.g., naphthylmethyl) show reduced activity due to steric hindrance, while chloro derivatives enhance target binding .

Q. How can conflicting crystallographic and NMR data on hydrogen bonding be resolved?

  • Methodological Answer :
  • X-ray Crystallography : Reveals intermolecular N–H···N hydrogen bonds (2.8–3.0 Å) forming chains, critical for crystal packing .
  • NMR in DMSO-d6 : Solvent disrupts H-bonding networks, causing NH proton signals to appear deshielded (δ 10.8–11.4 ppm) .
  • Solution vs. Solid-State : MD simulations (Amber) reconcile discrepancies by modeling solvent effects on H-bond stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine
Reactant of Route 2
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6-Chloro-N4-(2,2-dimethoxyethyl)pyrimidine-2,4-diamine

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